2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide

Description

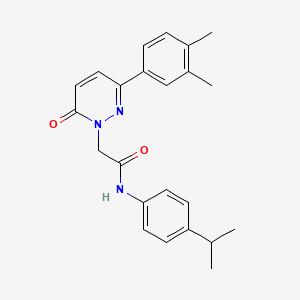

2-(3-(3,4-Dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a central 6-oxopyridazinone ring substituted with a 3,4-dimethylphenyl group at the 3-position. The acetamide moiety is linked to a 4-isopropylphenyl group, introducing steric bulk and lipophilicity. The 3,4-dimethylphenyl substituent may enhance metabolic stability compared to halogenated analogs, while the isopropyl group on the acetamide nitrogen could influence target binding through hydrophobic interactions .

Properties

Molecular Formula |

C23H25N3O2 |

|---|---|

Molecular Weight |

375.5 g/mol |

IUPAC Name |

2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide |

InChI |

InChI=1S/C23H25N3O2/c1-15(2)18-7-9-20(10-8-18)24-22(27)14-26-23(28)12-11-21(25-26)19-6-5-16(3)17(4)13-19/h5-13,15H,14H2,1-4H3,(H,24,27) |

InChI Key |

OECADOZMQCNABY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyridazine ring reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acetamide derivative. This step is typically carried out under basic conditions using reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, Lewis acids, basic or neutral conditions.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Alkylated or halogenated derivatives.

Scientific Research Applications

2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial properties.

Material Science: The compound’s structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

Biological Research: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-DIMETHYLPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]-N-[4-(PROPAN-2-YL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethylphenyl group contrasts with chloro (), piperazinyl (), and methylthio () substituents. The 4-isopropylphenyl acetamide group is bulkier than the 4-bromophenyl () or pyrazolyl () moieties, which may alter binding pocket interactions in enzyme targets .

Synthetic Efficiency: Yields for analogous compounds vary widely (10%–79%), with chloro-substituted pyridazinones () achieving higher yields (79%) compared to sulfur-containing derivatives (10% in ). This suggests that electron-deficient pyridazinone cores (e.g., dichloro) may facilitate coupling reactions .

Spectral Confirmation: IR spectra of antipyrine hybrids () show distinct C=O stretches (~1660 cm⁻¹), consistent with the target compound’s expected acetamide and pyridazinone carbonyl groups. The absence of chloro substituents in the target compound would likely shift NMR aromatic signals upfield compared to ’s dichloro analog .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

- PRMT5 Inhibitors (): The dichloro-pyridazinone analog exhibits nanomolar inhibition of PRMT5 by engaging a substrate adaptor.

- Antipyrine Hybrids (): Pyridazinones linked to antipyrine moieties show anti-inflammatory activity. The target compound’s isopropylphenyl group may enhance hydrophobic interactions in similar targets, though the absence of a pyrazolone ring could limit COX-2 affinity .

- Thioderivatives () : Methylthio-substituted analogs demonstrate moderate antimicrobial activity. The target compound’s lack of sulfur substituents may reduce redox-related toxicity but also limit thiol-mediated binding .

Physicochemical Property Trends

- Lipophilicity : The 3,4-dimethylphenyl and isopropyl groups likely increase logP compared to chloro or piperazinyl analogs, impacting blood-brain barrier penetration or oral bioavailability .

- Solubility : Polar substituents (e.g., piperazinyl in ) enhance aqueous solubility, whereas the target compound’s hydrophobic groups may necessitate formulation aids.

Biological Activity

The compound 2-(3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-isopropylphenyl)acetamide is a synthetic organic molecule of interest in medicinal chemistry due to its potential biological activities. Characterized by a complex structure that includes a pyridazinone core, this compound has been explored for various therapeutic applications, particularly as an enzyme inhibitor and for its analgesic and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 341.4 g/mol . The unique arrangement of substituents on the pyridazinone core contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H23N3O3 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | URTADUOPYJEZTP-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological pathways. It is believed to function as an enzyme inhibitor , which modulates various cellular processes:

- Analgesic Effects : Similar compounds have shown potential in pain relief by inhibiting enzymes involved in pain signaling.

- Anti-inflammatory Properties : The structure suggests that it may inhibit pro-inflammatory pathways, making it a candidate for treating inflammatory diseases.

Biological Activity Studies

Recent studies have focused on the pharmacodynamics and pharmacokinetics of this compound. Key findings include:

- Enzyme Inhibition : The compound has demonstrated significant inhibitory activity against specific enzymes, which are critical in various metabolic pathways.

- Cellular Interaction : Interaction studies indicate that the compound binds effectively to target receptors, influencing downstream signaling pathways.

Case Studies

- In Vitro Studies : Research published in pharmacological journals has shown that the compound exhibits dose-dependent inhibition of cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammation and pain responses.

- Animal Models : In vivo studies utilizing rodent models have indicated that administration of the compound results in reduced inflammatory markers and improved pain thresholds compared to control groups.

Toxicological Profile

While the therapeutic potential is promising, it is essential to consider the toxicity profile:

- Acute Toxicity : The compound has been classified under acute toxicity categories indicating harmful effects if ingested or inhaled.

- Irritation Potential : Skin and eye irritation studies suggest necessary precautions during handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.